1-(pyridin-2-yl)hex-5-yn-1-ol
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Overview
Description
1-(pyridin-2-yl)hex-5-yn-1-ol is a chemical compound with the molecular formula C11H13NO. It is a pyridine derivative, characterized by the presence of a pyridine ring attached to a hexynol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(pyridin-2-yl)hex-5-yn-1-ol can be synthesized through several synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach includes the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(pyridin-2-yl)hex-5-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)hex-5-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(pyridin-2-yl)hex-5-yn-1-ol can be compared with other pyridine derivatives, such as:
2-Pyridylacetylene: Similar in structure but lacks the hydroxyl group.
3-Pyridylmethanol: Contains a hydroxyl group but differs in the position of the pyridine ring.
4-Pyridylpropanol: Another pyridine derivative with a different alkyl chain length.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a hexynol chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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